N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide
Description
N-({[2,2'-Bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a bifuran core linked to a 2-methylphenoxy group via an acetamide bridge. Its structure combines a rigid bifuran system, which enhances π-π stacking interactions, with a lipophilic 2-methylphenoxy moiety that influences solubility and target binding.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-13-5-2-3-6-15(13)22-12-18(20)19-11-14-8-9-17(23-14)16-7-4-10-21-16/h2-10H,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATWMYAAUKVFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the coupling of two furan rings using a palladium-catalyzed cross-coupling reaction.
Attachment of the methyl group: The bifuran structure is then functionalized with a methyl group using a Friedel-Crafts alkylation reaction.
Synthesis of the phenoxyacetamide: The phenoxyacetamide structure is synthesized separately by reacting 2-methylphenol with chloroacetic acid in the presence of a base.
Coupling of the two structures: Finally, the bifuran and phenoxyacetamide structures are coupled using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Industry: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The bifuran moiety may interact with aromatic residues in proteins, while the phenoxyacetamide structure can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
2-(4-Ethylphenoxy)-N-(2-methylbenzofuran-5-yl)acetamide (2f)
- Structure: Replaces the bifuran system with a benzofuran ring and substitutes the 2-methylphenoxy group with a 4-ethylphenoxy moiety.
- Key Differences: Aromatic System: Benzofuran (single fused ring) vs. bifuran (two conjugated furans). Phenoxy Substituent: 4-Ethylphenoxy (para-ethyl) vs. 2-methylphenoxy (ortho-methyl). The ortho-methyl group introduces steric hindrance, which could limit rotational freedom and improve selectivity for certain enzymes .
2-(2,6-Dimethylphenoxy)acetamide Derivatives (e, f, g)
- Structure: Feature a 2,6-dimethylphenoxy group paired with amino or hydroxy substituents on a hexane backbone.
- Key Differences: Substituent Position: 2,6-Dimethylphenoxy vs. 2-methylphenoxy. Backbone Complexity: These compounds incorporate chiral centers and extended carbon chains, which may enhance interactions with stereospecific targets (e.g., proteases or GPCRs) compared to the simpler acetamide bridge in the target compound .
Pharmacological Activity Comparisons
Anti-inflammatory and Analgesic Activity
- Derivatives: Substituted phenoxy acetamides with bicyclo[2.2.1]heptane or bromocyclohexyl groups exhibit notable anti-inflammatory and analgesic effects.
- However, the absence of electron-withdrawing groups (e.g., bromine) could reduce potency compared to bromocyclohexyl analogs .
Antimicrobial Activity
Physicochemical Properties
- Solubility: The 2-methylphenoxy group may marginally improve aqueous solubility compared to 2,6-dimethylphenoxy analogs due to reduced steric hindrance .
Biological Activity
N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide, also known by its CAS number 2097863-53-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound features a bifuran moiety linked to a phenoxyacetamide structure. The molecular formula is with a molecular weight of 311.3 g/mol. The compound is characterized by the following structural components:
- Bifuran Ring : A unique feature that may influence its biological interactions.
- Phenoxyacetamide Group : This part of the molecule is crucial for its potential activity against various biological targets.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇NO₄ |
| Molecular Weight | 311.3 g/mol |
| CAS Number | 2097863-53-9 |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The bifuran moiety can interact with aromatic residues in proteins, while the phenoxyacetamide structure may form hydrogen bonds with amino acid side chains. These interactions can modulate protein activity and influence various signaling pathways.
Key Mechanisms Include:
- Protein-Ligand Interactions : The compound may act as a ligand for various proteins, potentially influencing their function.
- Modulation of Enzyme Activity : It could inhibit or enhance the activity of enzymes involved in metabolic pathways.
Anti-inflammatory Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anti-inflammatory properties. For instance, derivatives containing the bifuran moiety have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
Case Study: COX Inhibition
A study demonstrated that compounds with structural similarities to this compound exhibited varying degrees of inhibition against COX-1 and COX-2 enzymes. The most potent compounds showed IC50 values significantly lower than those of standard anti-inflammatory drugs like celecoxib and indomethacin .
Antioxidant Activity
Another aspect of biological activity is antioxidant potential. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in cellular models.
Table 2: Biological Activities Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antioxidant | Scavenging of free radicals |
Research Applications
This compound has several potential applications in scientific research:
- Drug Development : Its unique structure makes it a candidate for developing new anti-inflammatory agents.
- Biochemical Studies : It can be used as a tool compound to study protein-ligand interactions.
- Material Science : The compound could also find applications in creating materials with specific properties due to its chemical reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
